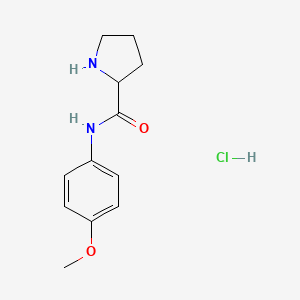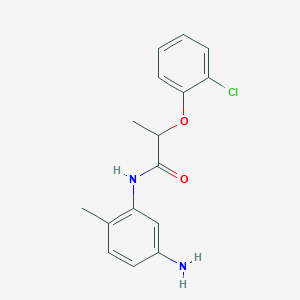
1-(4-Ethylbenzoyl)piperazine hydrochloride
Overview
Description
1-(4-Ethylbenzoyl)piperazine hydrochloride is a chemical compound with the molecular formula C13H19ClN2O and a molecular weight of 254.76 g/mol . It is primarily used in research settings and is not intended for human use . This compound is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions.
Preparation Methods
The synthesis of 1-(4-ethylbenzoyl)piperazine hydrochloride typically involves the acylation of piperazine with 4-ethylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
-
Acylation Reaction
Reagents: Piperazine, 4-ethylbenzoyl chloride, triethylamine
Conditions: Room temperature, solvent (e.g., dichloromethane)
Product: 1-(4-Ethylbenzoyl)piperazine
-
Hydrochloride Formation
Reagents: 1-(4-Ethylbenzoyl)piperazine, hydrochloric acid
Conditions: Room temperature
Product: this compound
Chemical Reactions Analysis
1-(4-Ethylbenzoyl)piperazine hydrochloride can undergo various chemical reactions, including:
-
Oxidation
Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide
Conditions: Acidic or basic medium
Products: Oxidized derivatives of the piperazine ring
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride
Conditions: Anhydrous conditions
Products: Reduced derivatives of the piperazine ring
-
Substitution
Reagents: Various nucleophiles or electrophiles
Conditions: Solvent, temperature control
Products: Substituted piperazine derivatives
Scientific Research Applications
1-(4-Ethylbenzoyl)piperazine hydrochloride is used extensively in scientific research, particularly in the fields of chemistry and biology . Some of its applications include:
Proteomics Research: Used as a reagent in the study of protein structures and functions.
Pharmacological Studies: Investigated for its potential effects on various biological pathways and receptors.
Chemical Synthesis: Employed as an intermediate in the synthesis of more complex chemical compounds.
Mechanism of Action
piperazine derivatives are known to interact with various molecular targets, including neurotransmitter receptors and ion channels . These interactions can modulate biological pathways, leading to various pharmacological effects.
Comparison with Similar Compounds
1-(4-Ethylbenzoyl)piperazine hydrochloride can be compared to other piperazine derivatives, such as:
1-Benzoylpiperazine: Lacks the ethyl group on the benzoyl ring, leading to different chemical and biological properties.
1-(4-Methylbenzoyl)piperazine: Contains a methyl group instead of an ethyl group, which can affect its reactivity and interactions.
1-(4-Chlorobenzoyl)piperazine: The presence of a chlorine atom can significantly alter its chemical behavior and biological activity.
Properties
IUPAC Name |
(4-ethylphenyl)-piperazin-1-ylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c1-2-11-3-5-12(6-4-11)13(16)15-9-7-14-8-10-15;/h3-6,14H,2,7-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOHTQROBQOPNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)N2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(2,5-dimethylphenyl)methyl]cyclopropanamine](/img/structure/B1438013.png)




![2-{[(3-Fluorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1438023.png)



![2-[(3-Bromopropoxy)methyl]oxane](/img/structure/B1438028.png)

